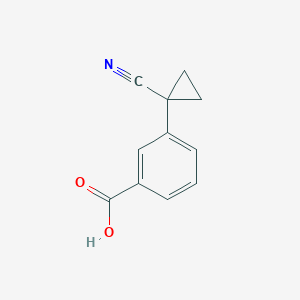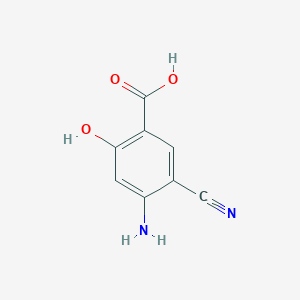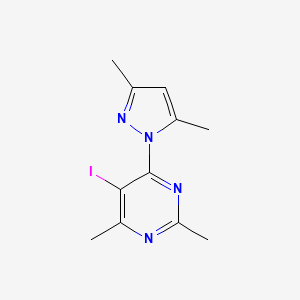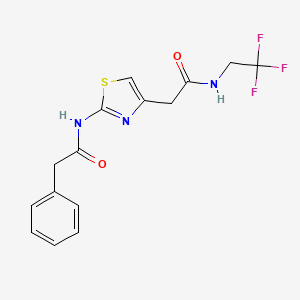
3-(1-Cyanocyclopropyl)benzoic acid
Overview
Description
“3-(1-Cyanocyclopropyl)benzoic acid” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .
Molecular Structure Analysis
The molecular structure of “3-(1-Cyanocyclopropyl)benzoic acid” consists of a benzoic acid molecule where one of the hydrogen atoms on the benzene ring is replaced by a cyanocyclopropyl group . This structure can be analyzed using various techniques such as X-ray diffraction .Scientific Research Applications
Corrosion Inhibition
3-(1-Cyanocyclopropyl)benzoic acid: has been studied for its potential as a corrosion inhibitor, particularly for stainless steel in acidic environments . The compound’s efficiency in preventing corrosion could be attributed to its ability to form a protective layer on the metal surface, thus preventing direct contact with corrosive agents.
Pharmaceutical Preservatives
In the pharmaceutical industry, benzoic acid derivatives, including 3-(1-Cyanocyclopropyl)benzoic acid , are explored for their antimicrobial properties . These compounds can extend the shelf life of medicines by inhibiting the growth of bacteria, yeast, and molds, ensuring the safety and efficacy of pharmaceutical products.
Agricultural Herbicides
Research has indicated that 3-(1-Cyanocyclopropyl)benzoic acid derivatives can impact the growth and metabolism of plants . This suggests potential applications as herbicides in agriculture, providing an alternative to traditional chemical herbicides and contributing to weed management strategies.
Material Science
In material science, 3-(1-Cyanocyclopropyl)benzoic acid is utilized in the synthesis of various compounds and materials . Its role in creating polymers and coatings is significant due to its reactive functional groups, which allow for versatile chemical modifications.
Environmental Science
The environmental impact of benzoic acid derivatives, including 3-(1-Cyanocyclopropyl)benzoic acid , is a subject of study in environmental science . These compounds’ solubility and mobility in water systems are of interest, particularly regarding their biodegradability and potential effects on aquatic ecosystems.
Biochemistry
In biochemistry, the effects of 3-(1-Cyanocyclopropyl)benzoic acid on cellular processes are examined . Its influence on oxidative stress and energy metabolism in organisms provides insights into cellular mechanisms and can lead to the development of new biochemical tools or therapeutic agents.
properties
IUPAC Name |
3-(1-cyanocyclopropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBYCSQRUNOEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyanocyclopropyl)benzoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)


![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)
![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)

![4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B2862086.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)


![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)
![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)